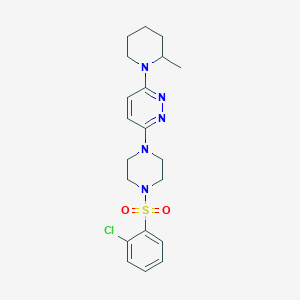
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H26ClN5O2S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the significant applications of derivatives similar to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine in scientific research is their antimicrobial properties. Research indicates that compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, akin to the one , have been synthesized and shown in vitro antimicrobial activity against a range of gram-positive (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (like Pseudomonas fluorescens and Escherichia coli), along with antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Furthermore, pyridazine derivatives, including sulfonamides, have shown antibacterial and antifungal activity against various microorganisms, highlighting their potential as antimicrobial agents (El-Mariah, Nassar, Hosny, & Deeb, 2008).
Antidepressant Effects
Derivatives of pyridazine, incorporating arylpiperazinyl moieties, have been evaluated for potential antidepressant effects in classical psychopharmacological tests in mice, suggesting their utility in researching new therapeutic agents for depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Anticancer Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, such as the precursors to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine, has led to the discovery of compounds with significant antibacterial activity. Some of these compounds have also been tested for their antiproliferative effect against human cancer cell lines, indicating their potential in anticancer research (Azab, Youssef, & El‐Bordany, 2013). Additionally, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, further highlighting the relevance of such compounds in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Synthesis and Chemical Properties
The exploration of the synthesis, structure, and reactivity of derivatives related to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine contributes to the understanding of their chemical properties and potential applications. Studies have focused on the synthesis of such compounds and their behavior in various chemical reactions, providing insights into their structural characteristics and potential as building blocks for further chemical synthesis (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).
Propriétés
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-16-6-4-5-11-26(16)20-10-9-19(22-23-20)24-12-14-25(15-13-24)29(27,28)18-8-3-2-7-17(18)21/h2-3,7-10,16H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYPNEJNCVBNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)
![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)
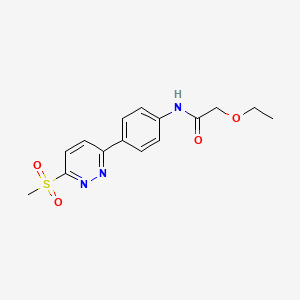
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)
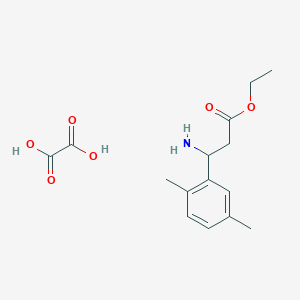
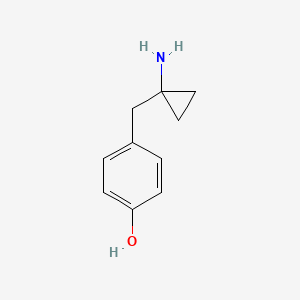
![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)
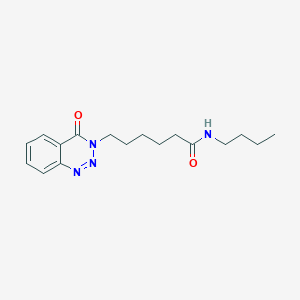
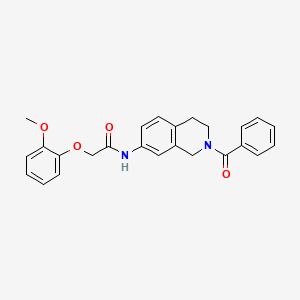
![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)